Home > Products > Screening Compounds P34661 > Thalidomide-PEG3-COOH
Thalidomide-PEG3-COOH -

Thalidomide-PEG3-COOH

Catalog Number: EVT-8312395
CAS Number:
Molecular Formula: C20H22N2O9
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-PEG3-COOH is a compound that combines thalidomide, a drug originally developed as a sedative and later recognized for its immunomodulatory effects, with a polyethylene glycol derivative. This structure enhances its solubility and bioavailability, making it more effective for therapeutic applications. Thalidomide has been primarily used in the treatment of multiple myeloma and leprosy-related complications, while the addition of polyethylene glycol (PEG) serves to improve pharmacokinetic properties.

Source

Thalidomide was first synthesized in the 1950s by Chemie Grünenthal in Germany and was initially marketed as a sedative. After its withdrawal due to severe teratogenic effects when used during pregnancy, it was reintroduced in the 1990s for specific medical conditions. The polyethylene glycol moiety is commonly used in bioconjugation to enhance the properties of various therapeutic agents.

Classification

Thalidomide-PEG3-COOH belongs to the class of immunomodulatory drugs and can be classified under bioconjugates due to the incorporation of polyethylene glycol. This classification allows it to leverage both the immunomodulatory effects of thalidomide and the favorable pharmacological attributes provided by PEG.

Synthesis Analysis

Methods

The synthesis of Thalidomide-PEG3-COOH typically involves coupling reactions between thalidomide and a PEG derivative containing a carboxylic acid group. The process can be summarized as follows:

  1. Preparation of PEG Derivative: A suitable PEG derivative with a terminal carboxylic acid group is synthesized or purchased.
  2. Activation of Carboxylic Acid: The carboxylic acid group on the PEG is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
  3. Coupling Reaction: Thalidomide is added to the activated PEG derivative under controlled conditions (temperature, solvent) to facilitate the formation of an amide bond.
  4. Purification: The resulting Thalidomide-PEG3-COOH is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products.

Technical Details

The choice of solvents, temperature control, and reaction time are critical for optimizing yield and purity. Characterization of the final product can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).

Molecular Structure Analysis

Structure

Thalidomide-PEG3-COOH features a thalidomide core linked via an amide bond to a polyethylene glycol chain with three ethylene glycol units terminating in a carboxylic acid group. This structure can be represented as follows:

ThalidomidePEG3COOH\text{Thalidomide}-\text{PEG}_3-\text{COOH}

Data

The molecular formula can be derived from the individual components:

  • Thalidomide: C_{13}H_{10}N_{2}O_{4}
  • PEG3: C_{6}H_{12}O_{3}
  • Carboxylic Acid: COOH
Chemical Reactions Analysis

Reactions

Thalidomide-PEG3-COOH can participate in various chemical reactions typical for compounds containing amides and carboxylic acids:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze back to thalidomide and PEG.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for further modifications.
  3. Crosslinking Reactions: The presence of functional groups allows for potential crosslinking with other biomolecules or polymers.

Technical Details

These reactions are often carried out under controlled pH and temperature conditions to ensure specificity and yield.

Mechanism of Action

Process

Thalidomide exerts its effects through several mechanisms:

  1. Immunomodulation: It alters cytokine production, particularly increasing tumor necrosis factor-alpha levels while inhibiting interleukin-6.
  2. Antiangiogenesis: Thalidomide inhibits angiogenesis by blocking vascular endothelial growth factor signaling pathways.
  3. Cell Cycle Regulation: It induces apoptosis in certain cancer cells by modulating signaling pathways.

Data

Studies have shown that Thalidomide-PEG3-COOH retains these mechanisms, enhancing therapeutic efficacy while potentially reducing side effects due to improved pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous solutions due to PEG incorporation.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • pH Sensitivity: The carboxylic acid group may influence solubility depending on pH.

Relevant Data or Analyses

Characterization through infrared spectroscopy can confirm functional groups, while thermal analysis may provide insights into stability under heat.

Applications

Scientific Uses

  1. Cancer Treatment: Utilized in therapies for multiple myeloma and other malignancies due to its immunomodulatory properties.
  2. Autoimmune Disorders: Investigated for potential use in treating conditions like lupus or Crohn's disease.
  3. Drug Delivery Systems: The PEG component allows for enhanced delivery mechanisms in targeted therapies.

Thalidomide-PEG3-COOH represents an important advancement in drug formulation, combining traditional therapeutic effects with modern bioconjugation techniques to enhance efficacy and reduce side effects in clinical applications.

Mechanistic Insights into Thalidomide-PEG3-COOH in Targeted Protein Degradation

Role of Cereblon (Cereblon) as an E3 Ubiquitin Ligase Recruitment Platform

Cereblon (Cereblon) serves as the critical substrate recognition subunit within the Cullin-4 Really Interesting New Gene (RING) E3 ubiquitin ligase complex (CRL4^Cereblon^). This complex comprises Cullin-4A/B, DNA Damage Binding Protein 1, Regulator of Cullins-1, and Cereblon, which directly binds to Thalidomide-PEG3-COOH via its tri-Trp pocket domain. The compound’s thalidomide moiety mimics endogenous substrates, enabling high-affinity recruitment of the E3 ligase machinery [2]. Structural studies confirm that Cereblon functions as a substrate receptor, where its binding to Thalidomide-PEG3-COOH induces conformational changes necessary for subsequent ubiquitination activities. This interaction is indispensable for initiating targeted protein degradation, as evidenced by the loss of proteolytic function in Cereblon-knockout cell lines [2] [10].

Table 1: Molecular Attributes of Thalidomide-PEG3-COOH Relevant to Cereblon Binding

AttributeSpecificationFunctional Implication
Molecular Weight434.40 g/molOptimal size for cell permeability
CAS Number2682112-08-7Unique compound identifier
Cereblon Binding MoietyThalidomide-based scaffoldDirect recruitment of CRL4^Cereblon^ complex
Ubiquitination Linkage TypeK48-polyubiquitin chainsTargets substrates for proteasomal degradation [2]

Structural Determinants of Thalidomide Derivatives for Cereblon Binding Specificity

The binding specificity of Thalidomide-PEG3-COOH to Cereblon is governed by non-covalent interactions between its glutarimide ring and Cereblon’s tri-Trp pocket. The carbonyl group at the C4 position of the glutarimide ring forms hydrogen bonds with Cereblon’s Trp380 and Trp386 residues, while hydrophobic interactions stabilize the phthalimide ring within a defined binding cleft [10]. The compound’s PEG3 linker extends from the phthalimide’s 4-position, optimally orienting the carboxylic acid terminus for conjugation without steric hindrance. This spatial arrangement preserves the compound’s binding affinity (IC₅₀ < 1 μM) and prevents disruption of Cereblon’s tertiary structure. Comparative analyses of analogs (e.g., Thalidomide-NH-PEG4-COOH, CAS 2412056-48-3) confirm that modifications to the glutarimide nitrogen or linker chemistry alter Cereblon engagement kinetics by up to 8-fold, underscoring the precision required for efficient ligase recruitment [4] [8] [10].

Ubiquitination Cascade Activation via Proteolysis-Targeting Chimera-Mediated Ternary Complex Formation

Thalidomide-PEG3-COOH enables the formation of a ternary complex comprising Cereblon, the target protein, and the E2 ubiquitin-conjugating enzyme. This complex facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the target protein via Cereblon’s RING domain. K48-linked polyubiquitin chains are predominantly assembled, as validated by linkage-specific ubiquitin antibodies in myeloma cell lines (e.g., MM1.S, OPM2) [2] [7]. The efficiency of this process is concentration-dependent, with optimal complex formation observed at 100 nM–1 μM of Thalidomide-PEG3-COOH. At supra-stoichiometric concentrations (>10 μM), a "hook effect" occurs, where binary complexes (Proteolysis-Targeting Chimera–Cereblon or Proteolysis-Targeting Chimera–target) predominate, reducing degradation efficacy [9].

Table 2: Ubiquitin Chain Linkages Mediated by Thalidomide-PEG3-COOH-Induced Ternary Complexes

Linkage TypeAbundanceFunctional OutcomeDetection Method
K48HighProteasomal targetingK48-specific ubiquitin antibodies [2]
K63LowNon-degradative signalingK63-specific ubiquitin antibodies
Linear/M1UndetectableInflammatory pathwaysNot applicable

Impact of Polyethylene Glycol 3 Linker Length on Substrate Recognition and Proteasomal Degradation Efficiency

The 12-atom Polyethylene Glycol 3 linker in Thalidomide-PEG3-COOH (molecular weight: 434.40 g/mol) balances hydrophilicity, flexibility, and distance parameters to optimize substrate degradation. Shorter linkers (e.g., Polyethylene Glycol 2 in analog MZ4) restrict the rotational freedom of the Proteolysis-Targeting Chimera, impeding ternary complex formation and reducing degradation efficiency by >50%. Conversely, longer linkers (e.g., Polyethylene Glycol 4 in MZP-55) increase solubility but may enable non-productive folding, diminishing target ubiquitination [1] [6] [9]. In cellular assays, Polyethylene Glycol 3-linked compounds consistently achieve >80% degradation of Brd4 at 100 nM, outperforming Polyethylene Glycol 2 and Polyethylene Glycol 4 variants by 1.5- to 3-fold. This length optimally positions the target protein within 30–40 Å of the E2 catalytic site, enabling efficient ubiquitin transfer without steric clashes [9].

Table 3: Degradation Efficiency Versus Linker Length in Cereblon-Recruiting Proteolysis-Targeting Chimeras

Linker LengthCompound ExampleBrd4 Degradation IC₅₀ (nM)Solubility (mg/mL)Key Limitation
Polyethylene Glycol 2MZ45000.8Restricted ternary complex formation
Polyethylene Glycol 3Thalidomide-PEG3-COOH1002.5Optimal distance/solubility
Polyethylene Glycol 4MZP-553003.1Non-productive folding

Data derived from BET degrader studies in HeLa cells [9]

The strategic integration of the Polyethylene Glycol 3 linker exemplifies rational Proteolysis-Targeting Chimera design, harmonizing spatial requirements with biophysical properties to maximize therapeutic utility.

Properties

Product Name

Thalidomide-PEG3-COOH

IUPAC Name

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid

Molecular Formula

C20H22N2O9

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26)

InChI Key

PZDWKEFNXUZNPV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.